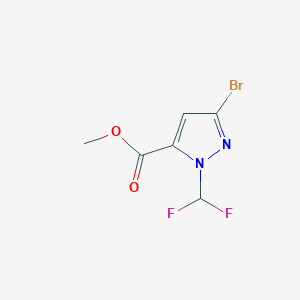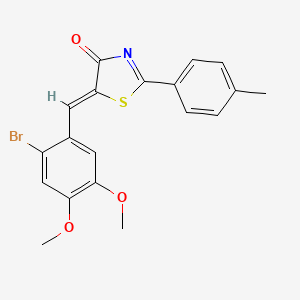![molecular formula C13H12Br2N6O2S B10910518 4-bromo-N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-N-(4,5-dihydro-1,3-thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10910518.png)
4-bromo-N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-N-(4,5-dihydro-1,3-thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BROMO-N~5~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]-N~5~-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N~5~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]-N~5~-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole and thiazole intermediates. The key steps include:
Bromination of Pyrazole: The initial step involves the bromination of pyrazole to form 4-bromo-1-methyl-1H-pyrazole.
Formation of Thiazole Intermediate: The thiazole ring is synthesized through a cyclization reaction involving appropriate precursors.
Coupling Reaction: The final step involves coupling the brominated pyrazole with the thiazole intermediate under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N~5~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]-N~5~-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atoms and other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyrazole derivatives .
Scientific Research Applications
4-BROMO-N~5~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]-N~5~-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-BROMO-N~5~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]-N~5~-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-BROMO-N~5~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]-N~5~-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE include:
Uniqueness
The uniqueness of 4-BROMO-N~5~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]-N~5~-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H12Br2N6O2S |
|---|---|
Molecular Weight |
476.15 g/mol |
IUPAC Name |
4-bromo-N-(4-bromo-2-methylpyrazole-3-carbonyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H12Br2N6O2S/c1-19-9(7(14)5-17-19)11(22)21(13-16-3-4-24-13)12(23)10-8(15)6-18-20(10)2/h5-6H,3-4H2,1-2H3 |
InChI Key |
CBIAGUVFIIORGK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)Br)C(=O)N(C2=NCCS2)C(=O)C3=C(C=NN3C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


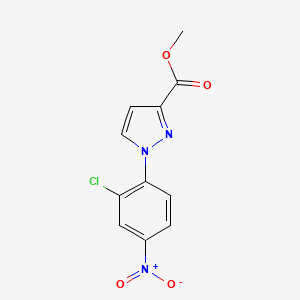
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10910453.png)
![2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B10910456.png)
![4-[(4-amino-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B10910457.png)
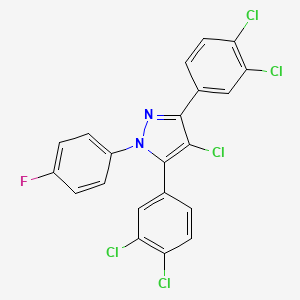
![2-[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10910469.png)
![[2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B10910476.png)
![1-[(2,4-Dichlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B10910493.png)
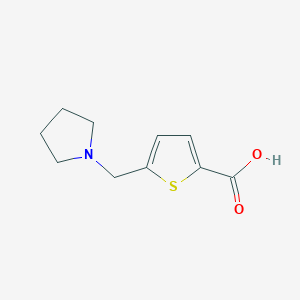
![Dipropyl 2,2'-[(1,5-dioxopentane-1,5-diyl)diimino]bis(6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate)](/img/structure/B10910505.png)
![(4Z)-2-(3-chlorophenyl)-4-{[(3,5-dibromopyridin-2-yl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10910515.png)
![4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10910516.png)
